![molecular formula C19H25NO3 B2741275 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-61-7](/img/structure/B2741275.png)
1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It is related to the class of compounds known as spiro[chroman-2,4’-piperidin]-4-ones .
Synthesis Analysis
The synthesis of spiro[chroman-2,4’-piperidin]-4-ones can be achieved through various methods. For instance, the Claisen rearrangement of 7-propargyloxyspirochromanones in N,N-diethylaniline can afford spiro[pyrano[2,3-f]chromen-2,1’-cycloalkan]-4-ones . Another method involves the reflexive-Michael (r-M) reaction of unmodified hydroxyenals with various (E)-3-alkylideneindolin-2-ones .Molecular Structure Analysis
The molecular formula of the compound is C21H23NO2 . It has an average mass of 321.413 Da and a monoisotopic mass of 321.172882 Da .Chemical Reactions Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 512.5±50.0 °C at 760 mmHg, and a flash point of 263.7±30.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
- Researchers explore the synthesis of derivatives with improved pharmacokinetic properties, target specificity, and reduced side effects .
- Researchers investigate dearomatization reactions to access complex molecular architectures for drug discovery and synthetic applications .
Drug Design and Medicinal Chemistry
Spirochromanes as Dearomatization Substrates
Photochromic Materials and Spiropyran Dyes
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives can interact with their targets in different ways, leading to various biochemical changes . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives can influence a variety of pathways, depending on their specific structures and targets . The downstream effects would also vary based on these factors.
Propriétés
IUPAC Name |
1'-(3,3-dimethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNPKSWGGYSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

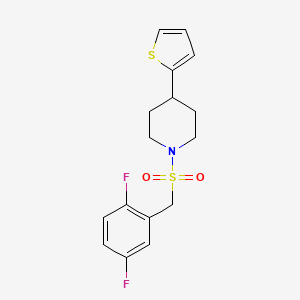
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)
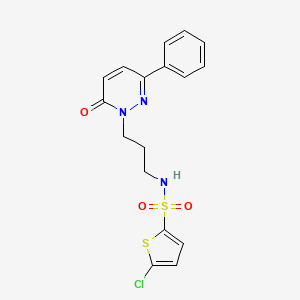
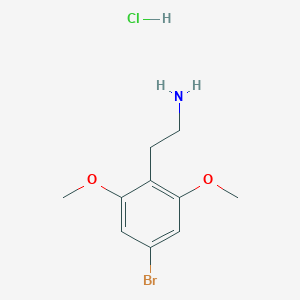
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)



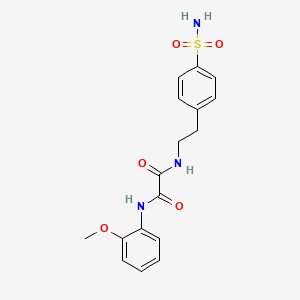
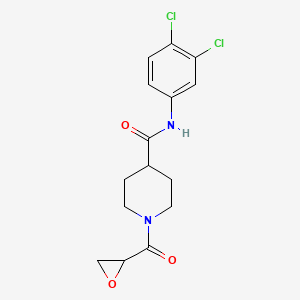
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)
